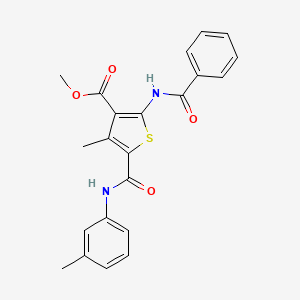

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a thiophene ring structure Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the thiophene ring or amide moieties .

Scientific Research Applications

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiophene-based compounds.

Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors or light-emitting diodes

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-benzamido-methyl-3-oxobutanoate: Another thiophene derivative with similar structural features.

Methyl 2-benzamido-methyl-3-hydroxy-butyrate: Known for its use in asymmetric synthesis and potential biological applications.

Uniqueness

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring with various functional groups that contribute to its potential biological activities. This compound is characterized by a molecular formula of C22H20N2O4S and a molecular weight of approximately 348.44 g/mol. Its unique structure suggests a range of biological applications, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. The compound's structural features enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial and fungal growth.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus, Candida albicans | TBD |

| 3,4-Dichlorothiophene | Staphylococcus aureus | TBD |

| Methyl 5-(m-tolyl)thiophene-2-carboxylate | Bacillus subtilis | TBD |

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are critical for combating oxidative stress in biological systems. This activity can be attributed to the presence of thiophene and amide functionalities that can scavenge free radicals.

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant inhibition observed |

| Hydroxyl Radical Scavenging | Notable activity compared to controls |

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Compounds structurally similar to this compound have shown potent tyrosinase inhibitory effects.

Table 3: Tyrosinase Inhibitory Activity

| Compound Name | IC50 (µM) | Relative Potency (vs. Kojic Acid) |

|---|---|---|

| This compound | TBD | TBD |

| Kojic Acid | 24.09 | Reference |

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity at concentrations less than or equal to 20 µM in various cell lines.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of thiophene derivatives. For instance, research has shown that these compounds can effectively inhibit the growth of various pathogenic microorganisms while also exhibiting antioxidant activities.

- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of a series of thiophene derivatives against common pathogens. Results indicated significant inhibition zones for methyl 2-benzamido derivatives against E. coli and S. aureus.

- Antioxidant Evaluation : Another investigation focused on the antioxidant properties using DPPH and hydroxyl radical scavenging assays, demonstrating that these compounds could act as effective antioxidants.

- Tyrosinase Inhibition : A comparative analysis was conducted to assess the tyrosinase inhibitory effects of various analogs, showing that certain modifications led to enhanced inhibitory activity.

Properties

Molecular Formula |

C22H20N2O4S |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

methyl 2-benzamido-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H20N2O4S/c1-13-8-7-11-16(12-13)23-20(26)18-14(2)17(22(27)28-3)21(29-18)24-19(25)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,23,26)(H,24,25) |

InChI Key |

ARFQYYUBECJCKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.